Stereochemical Identity: (Z)-Isomer Differentiation
CAS 20890-72-6 is specifically associated with the (Z)-isomer of 3-(o-methoxyphenyl)-2-phenylacrylic acid, as confirmed by multiple authoritative chemical registries [1]. This is in contrast to many analogs which are defined as the (E)-isomer or an undefined mixture. The stereochemistry around the α,β-unsaturated double bond is critical. Research on the broader class of 2-phenylcinnamic acid derivatives has established that they act as non-steroidal inhibitors of human hydroxysteroid dehydrogenase AKR1C3, with the optimal inhibitory activity being highly dependent on the specific geometric configuration [2].
| Evidence Dimension | Geometric Isomerism (E/Z) |
|---|---|
| Target Compound Data | (Z)-3-(2-Methoxyphenyl)-2-phenylacrylic acid |
| Comparator Or Baseline | (E)-3-(2-Methoxyphenyl)-2-phenylacrylic acid |
| Quantified Difference | Distinct stereochemical configuration |
| Conditions | Chemical structure registry assignment (PubChem, FDA SRS) |
Why This Matters
Procurement of the correct stereoisomer is essential for reproducibility in assays where geometry is a key determinant of biological activity, particularly for AKR1C3 inhibition studies.
- [1] PubChem Substance. SID 223369280: 3-(o-Methoxyphenyl)-2-phenylacrylic acid, (Z)-. National Center for Biotechnology Information. View Source
- [2] Česen, M. (2011). Derivatives of 2-phenylcinnamic acid as inhibitors of human hydroxysteroid dehydrogenases AKR1C1 and AKR1C3 (Diploma Thesis). University of Ljubljana, Faculty of Pharmacy. View Source
